

A Head-to-Head Comparison of Second-Generation HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | GSK3532795 | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **GSK3532795** and other second-generation HIV-1 maturation inhibitors (MIs), with supporting experimental data. Maturation inhibitors are a class of antiretroviral drugs that target the final stages of the HIV-1 life cycle, preventing the formation of mature, infectious virions.

Initially, it is important to clarify that **GSK3532795** is an inhibitor of HIV-1 maturation, not a myeloid inhibitor. This guide will focus on its comparison with other drugs in its class.

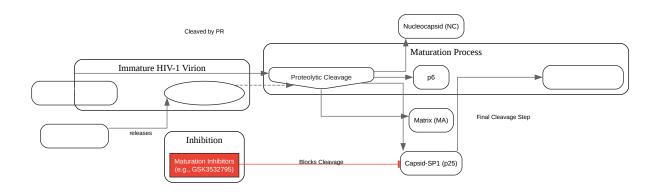
Mechanism of Action

HIV-1 maturation is a critical process involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This cleavage cascade leads to the structural rearrangement of the virion core, rendering it infectious. Maturation inhibitors specifically target the final cleavage event in this process: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein at the CA-SP1 junction, these inhibitors prevent the protease from accessing the cleavage site. This results in the release of immature, non-infectious viral particles.[1][2]

The first-in-class maturation inhibitor, bevirimat, demonstrated the potential of this mechanism but was hampered by the presence of naturally occurring polymorphisms in the Gag protein in a significant portion of HIV-1 strains, leading to resistance.[1][3] Second-generation MIs, such



as **GSK3532795**, were developed to overcome this limitation and exhibit a broader spectrum of activity against these resistant variants.[4][5]



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Caption: HIV-1 Gag polyprotein processing pathway and the mechanism of action of maturation inhibitors.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of **GSK3532795** and other maturation inhibitors against wild-type and resistant strains of HIV-1. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are presented in nanomolar (nM).

Table 1: Antiviral Activity Against Wild-Type HIV-1



| Compound | Generation | HIV-1 Strain | Assay | EC50/IC50 (nM) | Reference(s |
|------------|------------|---------------------|------------------------|--------------------------|-------------|
| Bevirimat | First | NL4-3 | Cytoprotectio n | 10.3 | [4] |
| GSK3532795 | Second | NL4-3 | Luciferase Reporter | 0.9 (FC-IC50 vs HXB2) | [5] |
| GSK3640254 | Second | Subtype B (mean) | Multiple-cycle | 1.9 | [6][7] |
| MPC-9055 | Second | IIIB | РВМС | 7 | [8] |

Table 2: Antiviral Activity Against Maturation Inhibitor-Resistant HIV-1 Strains

| Compoun d | Generatio n | HIV-1 Strain (Mutation) | Assay | EC50/IC5 0 (nM) | Fold Change vs WT | Referenc e(s) |
|----------------|----------------|-----------------------------------|------------------------|------------------------------|-------------------------|------------------|
| Bevirimat | First | NL4-3 (V370A) | Cytoprotect ion | >1000 | >97 | [4] |
| GSK35327 95 | Second | NL4-3 (V370A) | Luciferase Reporter | 2.7 (FC- IC50 vs HXB2) | 3 | [5] |
| GSK35327 95 | Second | NL4-3 (A364V) | Luciferase Reporter | >250 | >278 | [4][9] |
| GSK36402 54 | Second | Subtype B (V362I/V37 0A) | Multiple- cycle | (highly sensitive) | - | [6][7] |
| MPC-9055 | Second | NL4-3 (A364V) | Cytoprotect ion | 3950 | 395 | [8] |

Resistance Profiles



A key differentiator among maturation inhibitors is their susceptibility to resistance-conferring mutations in the HIV-1 Gag protein.

- Bevirimat: The clinical development of bevirimat was halted due to its reduced activity
 against viruses with baseline polymorphisms in the SP1 region of Gag, particularly at
 positions 369, 370, and 371.[1][4] In vitro studies also identified resistance mutations at the
 CA-SP1 cleavage site.[10]
- **GSK3532795**: This second-generation inhibitor was designed to be active against bevirimatresistant strains.[4] However, in vitro and clinical studies have shown that certain mutations, notably A364V and V362I in the Gag protein, can confer resistance to **GSK3532795**.[11][12]
- GSK3640254: This next-generation MI demonstrates improved activity against a range of
 polymorphic variants that are less sensitive to GSK3532795.[13][14] While it shows broad
 activity, the A364V mutation has also been identified as a potential resistance pathway for
 GSK3640254.[6]
- MPC-9055: In vitro resistance selection studies with MPC-9055 also identified the A364V mutation at the CA-SP1 junction as a primary resistance mechanism.[8]

Clinical Trial Overview

Table 3: Summary of Key Clinical Trial Findings



| Compound | Phase | Population | Key Findings | Reference(s) |
|------------|-------|---|--|--------------|
| GSK3532795 | IIb | Treatment-naïve HIV-1 infected adults | Efficacious in reducing HIV-1 RNA, but development was discontinued due to gastrointestinal intolerability and treatment-emergent resistance to the NRTI backbone. | [15][16] |
| GSK3640254 | lla | HIV-1 infected adults | Demonstrated a dose-dependent reduction in plasma HIV-1 RNA. Generally well-tolerated. Emergence of resistance was observed at higher doses. | [17] |
| Bevirimat | II | HIV-1 infected adults | Showed dose- dependent viral load reduction, but a significant proportion of patients did not respond due to baseline Gag polymorphisms. | [3] |

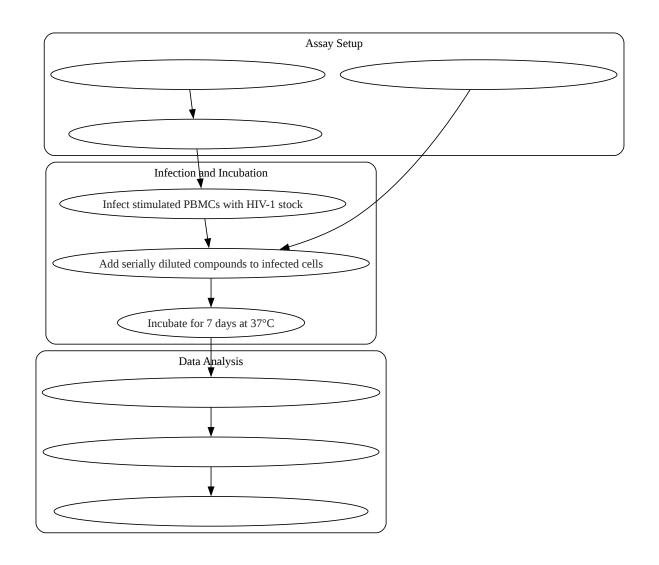
Experimental Protocols



In Vitro Antiviral Activity Assay (PBMC Assay)

This protocol describes a representative method for determining the 50% inhibitory concentration (IC50) of a compound against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).





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- To cite this document: BenchChem. [A Head-to-Head Comparison of Second-Generation HIV-1 Maturation Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606272#head-to-head-comparison-of-gsk3532795-and-other-second-generation-mis]

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